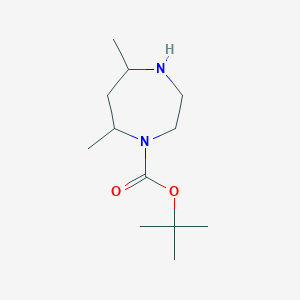

Tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Practical Synthesis of Rho–Kinase Inhibitor Intermediates

A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, demonstrates the compound's importance in the pharmaceutical industry. This synthesis provides a pathway for multikilogram production, highlighting the compound's utility in drug development (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, K. Shibuya, 2012).

Advanced Materials and Solvent Effects

Research on porphyrazines with annulated diazepine rings, specifically the synthesis and study of a Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine, reveals the compound's potential in materials science. The study focuses on the strong solvent effects on its spectral properties, offering insights into its application in materials with specific optical properties (P. Tarakanov, M. Donzello, O. Koifman, P. Stuzhin, 2011).

Synthetic Chemistry and Molecular Scaffold Development

Another application is in synthetic chemistry, where tert-butyl phenylazocarboxylates, related in functionality to the tert-butyl diazepane derivatives, serve as versatile building blocks. These compounds facilitate nucleophilic substitutions and radical reactions, demonstrating their utility in creating complex organic molecules and potential pharmaceuticals (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

Novel Molecular Scaffolds for Nicotinic Modulators

The development of 10-methyl- 8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators showcases the compound's role in advancing neuroscience research. By providing a novel diazabicyclic ring system, this synthesis opens up new avenues for the development of modulators that could have therapeutic applications in neurological disorders (O. Paliulis, D. Peters, W. Holzer, A. Šačkus, 2013).

Catalysts in Olefin Epoxidation

Manganese(III) complexes of bisphenolate ligands, including those with a 1,4-diazepane backbone, have been explored as catalysts in the olefin epoxidation reaction. The study reveals how the Lewis basicity of ligands influences the reactivity and selectivity of the epoxidation process, underscoring the importance of such compounds in fine-tuning catalytic reactions (M. Sankaralingam, M. Palaniandavar, 2014).

Propriétés

IUPAC Name |

tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-8-10(2)14(7-6-13-9)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVGKESWDHMHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(CCN1)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2649900.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2649902.png)

![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)

![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)